Sodium;2-(2-tridecoxyethoxy)acetate
Description
Sodium 2-(2-tridecoxyethoxy)acetate is a surfactant characterized by a polyethylene glycol (PEG) chain linked to a tridecyl group and a carboxylic acid sodium salt. Its structure includes a tridecoxyethoxy (C₁₃H₂₇OCH₂CH₂O) moiety bonded to an acetate group, forming the sodium salt. This compound is primarily used in industrial applications requiring emulsification, detergency, or dispersion due to its amphiphilic nature. It is also known by synonyms such as "polyoxyethylene (4) tridecyl ether carboxylic acid, sodium salt" .
Properties
CAS No. |
100219-45-2 |
|---|---|
Molecular Formula |
C17H33NaO4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;2-(2-tridecoxyethoxy)acetate |
InChI |
InChI=1S/C17H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
YZLWDDLOJFKAIF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(2-tridecoxyethoxy)acetate involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-12, which is then carboxylated to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the carboxylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to tridecyl alcohol in the presence of a catalyst, followed by carboxylation using sodium hydroxide. The product is then purified and formulated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(2-tridecoxyethoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the sodium cation is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives where the sodium cation is replaced by other cations .
Scientific Research Applications
Sodium;2-(2-tridecoxyethoxy)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying and stabilizing properties.
Industry: Widely used in the cosmetics and personal care industry for its foaming and cleansing properties
Mechanism of Action
The mechanism of action of sodium;2-(2-tridecoxyethoxy)acetate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with the lipid bilayers of cell membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds. This interaction is facilitated by the compound’s hydrophilic and hydrophobic regions, which allow it to interact with both water and lipid molecules .
Comparison with Similar Compounds
Key Observations :
- Chain Length : Sodium 2-(2-tridecoxyethoxy)acetate has a longer hydrophobic chain (C₁₃) compared to [2-(dodecyloxy)ethoxy]acetic acid (C₁₂) and 2-(tetradecylthio)acetic acid (C₁₄) .
- Functional Groups : The presence of an ethoxyethoxy group distinguishes it from sodium chloroacetate (chloro substituent) and sodium diacetate (dual acetate groups) .
Physical and Chemical Properties
| Compound Name | Solubility | Melting Point (°C) | Critical Micelle Concentration (CMC) |
|---|---|---|---|
| Sodium 2-(2-tridecoxyethoxy)acetate | High in water | Not reported | Low (surfactant property) |
| Sodium (2-hydroxyethoxy)acetate | Water-soluble | Not reported | Not applicable |
| Sodium chloroacetate | Water-soluble | 200–300 (decomposes) | Not applicable |
| 2-(Tetradecylthio)acetic acid | Low water solubility | Not reported | Moderate |
Key Observations :
Key Observations :
Biological Activity
Sodium;2-(2-tridecoxyethoxy)acetate, also known as sodium trideceth-12 carboxylate, is a surfactant and emulsifier commonly used in various industrial applications, particularly in personal care products and pharmaceuticals. Its unique chemical structure, characterized by a long hydrophobic tridecyl chain and a hydrophilic ethylene glycol moiety, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₇H₃₃NaO₄
- CAS Number : 61757-59-3
- Molecular Weight : 303.44 g/mol
The compound is classified as an anionic surfactant and exhibits properties that allow it to interact with biological membranes, making it a candidate for various applications in biochemistry and pharmacology.
This compound functions primarily through its surfactant properties. It can disrupt lipid bilayers, which is crucial for its effectiveness in drug delivery systems. The compound facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, it can modulate membrane permeability, allowing for improved absorption of therapeutic agents.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays reveal that while this compound can be effective in drug delivery, it also poses potential risks to human cells at higher concentrations. The compound's cytotoxic effects are concentration-dependent, necessitating careful consideration in formulations intended for human use.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 303.44 g/mol |
| Solubility | Soluble in water |
| pH Range | 6 - 8 |
| Critical Micelle Concentration (CMC) | 0.1 - 0.5% (w/v) |
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 1: Drug Delivery System
A study investigated the efficacy of this compound as a carrier for hydrophobic drugs in cancer therapy. The results demonstrated enhanced solubility and bioavailability of the drug when formulated with this surfactant, leading to improved therapeutic outcomes in animal models.
Case Study 2: Skin Irritation Assessment
In a clinical evaluation involving topical formulations containing this compound, participants reported mild irritation at higher concentrations. This finding underscores the importance of optimizing formulation concentrations to balance efficacy with safety.
Safety and Toxicology
While this compound is generally regarded as safe for use in cosmetics and pharmaceuticals, toxicity studies suggest that exposure should be limited to avoid adverse effects. Safety data sheets indicate that inhalation or ingestion may lead to respiratory or gastrointestinal irritation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
